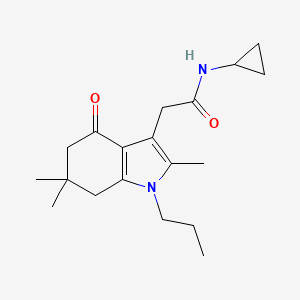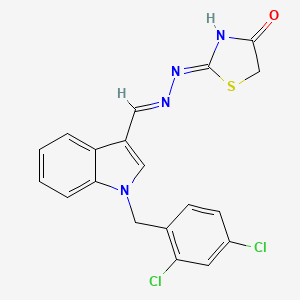![molecular formula C18H18N4O3 B6136124 N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6136124.png)
N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, also known as MPEPO, is a chemical compound that has gained attention in scientific research due to its potential applications in the treatment of various neurological disorders. MPEPO is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. In
Aplicaciones Científicas De Investigación
N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Studies have shown that mGluR5 antagonists like N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide can modulate dopamine release in the brain, which is a key neurotransmitter involved in the pathogenesis of these disorders. N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Mecanismo De Acción
N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon activation, mGluR5 stimulates the production of intracellular signaling molecules that regulate synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide can modulate the release of dopamine and other neurotransmitters, which can have a profound effect on behavior and cognitive function.
Biochemical and Physiological Effects
Studies have shown that N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide can modulate the release of dopamine in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward. N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has also been shown to reduce the expression of pro-inflammatory cytokines in the brain, which can contribute to neurodegeneration and cognitive impairment. In addition, N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is its high selectivity for mGluR5, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies. In addition, N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide and its potential applications in the treatment of neurological disorders. One area of research is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide. Another area of research is the investigation of the downstream signaling pathways that are regulated by mGluR5, which can provide insights into the mechanisms underlying the therapeutic effects of mGluR5 antagonists. Finally, the clinical efficacy of N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide and other mGluR5 antagonists should be evaluated in human trials to determine their potential as novel therapeutics for neurological disorders.
Métodos De Síntesis
N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-(2-pyrazinyl)ethanol with 2-(chloromethyl)-1,3-oxazole-4-carboxylic acid, followed by the reaction with phenol in the presence of a base. The resulting product is then treated with methyl iodide to obtain N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in high yield and purity.
Propiedades
IUPAC Name |
2-(phenoxymethyl)-N-(1-pyrazin-2-ylpropan-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13(9-14-10-19-7-8-20-14)21-18(23)16-11-25-17(22-16)12-24-15-5-3-2-4-6-15/h2-8,10-11,13H,9,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMXYAYJAWNWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6136043.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-(2-phenylethyl)urea](/img/structure/B6136062.png)
![methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate](/img/structure/B6136074.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B6136080.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136086.png)
![4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6136088.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B6136091.png)

![(3-{5-[3-(diethylamino)-1-propyn-1-yl]-2,4-dipropoxyphenyl}-2-propyn-1-yl)diethylamine dihydrochloride](/img/structure/B6136106.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6136114.png)


![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)
